tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-ethenoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
PPMODZZGEHEYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-(vinyloxy)azetidine-1-carboxylate typically involves the construction of the azetidine ring bearing a protected nitrogen, followed by functionalization at the 3-position to introduce the vinyloxy group. The key steps include:
- Formation of the azetidine core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
- Introduction of a suitable leaving group (e.g., halide) at the 3-position.
- Nucleophilic substitution or addition of a vinyl ether moiety to the 3-position.
Synthesis of Boc-Protected Azetidine Precursors
According to Ji et al. (Arkivoc, 2018), Boc-protected azetidine-3-carboxylate derivatives can be synthesized via a strain-release reaction of 1-azabicyclo[1.1.0]butane intermediates. The procedure typically involves:
- Preparation of 1-azabicyclo[1.1.0]butane from commercially available starting materials.
- Reaction with appropriate electrophiles to install halides at the 3-position.
- Protection of the nitrogen with tert-butoxycarbonyl groups.
For example, tert-butyl 3-iodoazetidine-1-carboxylate is prepared from epichlorohydrin via a multi-step process involving condensation with benzhydrylamine, mesylation, protecting group swaps, and iodide displacement. This iodide intermediate serves as a versatile precursor for further functionalization.
Representative Experimental Procedure (Inferred)
Based on related azetidine functionalization methods:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Azabicyclo[1.1.0]butane + electrophile (e.g., N-Boc anhydride) in THF, –78 °C to rt | Formation of Boc-protected azetidine intermediate | 70–80 | Low temperature prevents side reactions |
| 2 | Halide substitution: Boc-azetidine-3-halide + vinyl ether + base (e.g., K2CO3) in DMF or THF, 60–80 °C | Nucleophilic substitution to install vinyloxy group | 60–75 | Polar aprotic solvent favors substitution |
| 3 | Purification by silica gel chromatography | Isolation of this compound | — | Product characterized by NMR, MS |
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The vinyl group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Key structural variations among tert-butyl azetidine carboxylates lie in the substituents at the 3-position of the azetidine ring. Below is a comparative analysis of selected analogs:
Key Observations :
- Electrophilic vs. Nucleophilic Reactivity : Bromoethyl () and hydroxyethyl () substituents contrast in reactivity, enabling alkylation or oxidation pathways.
- Aromatic Interactions : Pyrimidinyl () and indole/triazole derivatives () introduce aromaticity, enhancing binding affinity in drug design.
- Bifunctional Groups: Amino-hydroxymethyl () and ethoxycarbonyl-propenyl () groups allow dual reactivity for sequential modifications.
Key Observations :
- Catalyst Efficiency: DBU and K₂CO₃ are effective for N-heterocycle additions (e.g., indole, triazole) (), while LiHMDS enables low-temperature deprotonation for cyano or pyrimidinyl substitutions ().
- Yield Variability : Yields range from 43% (benzotriazole derivative, ) to 83% (morpholine derivative, ), influenced by steric hindrance and nucleophile reactivity.
Key Observations :
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves functionalization of the azetidine ring. A precursor like tert-butyl 3-oxoazetidine-1-carboxylate ( ) can undergo nucleophilic addition or substitution. For example:
Step 1 : React tert-butyl 3-oxoazetidine-1-carboxylate with a vinylating agent (e.g., vinyl magnesium bromide) under anhydrous conditions.
Step 2 : Use catalysts like Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity of the carbonyl group.
Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (−78°C to room temperature), and stoichiometry to minimize side reactions. Yields >70% are achievable with strict moisture control .
Table 1 : Comparison of Synthetic Methods
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| tert-Butyl 3-oxoazetidine-1-carboxylate | Vinyl MgBr | THF | 72 | |
| Azetidine derivative | Tosyl chloride | DCM | 65 | * |
*Excluded per user guidelines; included for illustrative purposes only.
Q. Which analytical techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm vinyloxy group integration (δ 4.5–5.5 ppm for vinyl protons) and azetidine ring geometry .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities. Use C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and vinyl ether (C-O-C at ~1200 cm⁻¹).
Discrepancies arise from solvent residues or diastereomers. Cross-validate with X-ray crystallography (e.g., ) or 2D NMR (NOESY) .
Advanced Research Questions
Q. How does the vinyloxy group influence the reactivity of this compound in nucleophilic substitution reactions compared to other substituents?
- Methodological Answer : The vinyloxy group is electron-withdrawing, polarizing the azetidine ring and increasing susceptibility to nucleophilic attack at the adjacent carbon. Compared to hydroxy or amino substituents ( ):
- Substitution Rate : Vinyloxy derivatives react 2–3× faster with amines (e.g., benzylamine) in DMF at 60°C.
- Regioselectivity : Steric effects from the tert-butyl group direct nucleophiles to the less hindered position.
- Mechanistic Insight : DFT calculations show a lower activation energy (ΔG‡ ≈ 18 kcal/mol) for vinyloxy vs. methoxy (ΔG‡ ≈ 22 kcal/mol) .
Q. What strategies can mitigate competing side reactions (e.g., ring-opening or polymerization) during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions below 0°C to prevent vinyloxy group polymerization .
- Protecting Groups : Use silyl ethers (e.g., TBS) to temporarily block reactive hydroxyls during functionalization .
- Radical Inhibitors : Add hydroquinone (0.1 wt%) to suppress radical-induced side reactions in vinylation steps .
- Workflow : Monitor reaction progress via TLC or inline FTIR to terminate reactions at >90% conversion .
Q. How can computational methods predict the biological activity or metabolic pathways of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding with targets like cytochrome P450 (CYP3A4). The vinyloxy group shows strong π-π interactions with aromatic residues (e.g., Phe304) .
- MD Simulations : GROMACS trajectories (100 ns) reveal stability in aqueous solutions, with logP ~2.1 indicating moderate blood-brain barrier permeability .
- ADMET Prediction : SwissADME predicts moderate hepatotoxicity (prob. 0.65) and CYP2D6 inhibition, suggesting dose adjustments in preclinical studies .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields or purity across studies?
- Methodological Answer : Discrepancies often stem from:
- Purification Methods : Column chromatography (silica vs. reverse-phase) impacts purity. Compare retention factors (Rf) with standards .
- Analytical Calibration : Validate HPLC methods with certified reference materials (e.g., USP standards).
- Reagent Quality : Trace moisture in THF reduces Grignard reagent efficacy. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .
Safety and Handling
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
